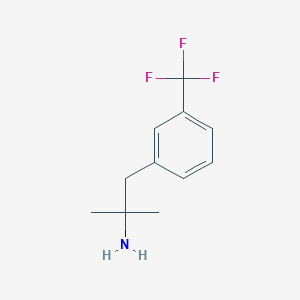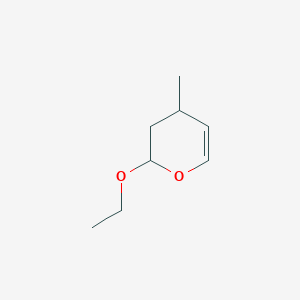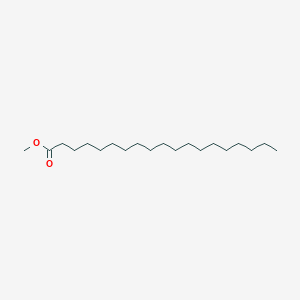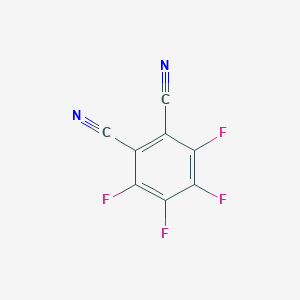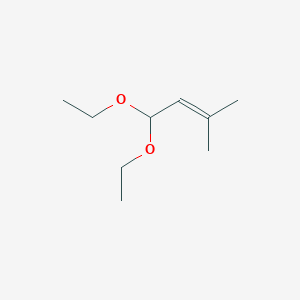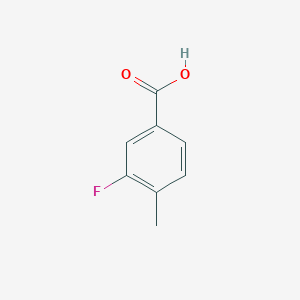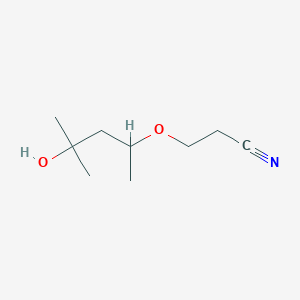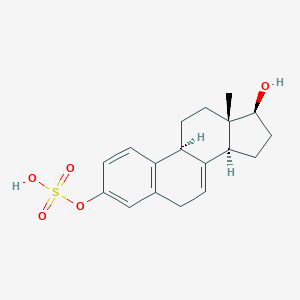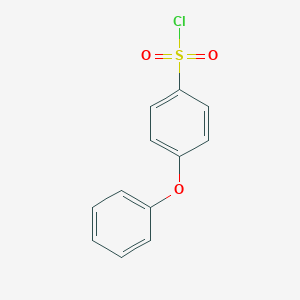
4-フェノキシベンゼンスルホニルクロリド
概要
説明
4-phenoxybenzenesulfonyl Chloride is a useful research compound. Its molecular formula is C12H9ClO3S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
The exact mass of the compound 4-phenoxybenzenesulfonyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-phenoxybenzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenoxybenzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“4-フェノキシベンゼンスルホニルクロリド”は、化学合成など、さまざまな研究分野で使用されています . これは、現在知られているさまざまなモノマー、開始剤、触媒、架橋剤、その他の添加剤の合成を促進し、新しいタイプのポリマー材料の創出に重要な役割を果たします .
材料科学
材料科学の分野では、“4-フェノキシベンゼンスルホニルクロリド”は、高性能ポリマーの開発に使用されています . これらのポリマーは、高温動作、高機械負荷、攻撃的な化学媒体、高エネルギー放射線の条件での用途向けに設計されています .
ポリスルホン合成
“4-フェノキシベンゼンスルホニルクロリド”は、ポリスルホンの合成に使用されています . ポリスルホンは、主鎖にスルホン酸基を含む縮合ヘテロ鎖ポリマーのクラスです . 最も広く実用的に適用されている芳香族ポリスルホンは、高い熱的および物理的機械的特性を示します .
高性能プラスチック
この化合物は、高性能プラスチックの開発に使用されています . これらのプラスチックは、機械工学、電子機器、航空、ロボット工学、医療など、ハイテク分野での使用のために開発されています .
クロマトグラフィー
“4-フェノキシベンゼンスルホニルクロリド”は、混合物を分離するための実験室技術であるクロマトグラフィーにも使用されています
Safety and Hazards
作用機序
Mode of Action
4-Phenoxybenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that reacts with nucleophiles. The chlorine atom attached to the sulfonyl group (SO2Cl) is highly polarized, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom and the formation of a new bond .
Action Environment
The action of 4-phenoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment, as well as the presence of other reactive species. Moreover, it is sensitive to moisture, which can lead to hydrolysis .
生化学分析
Biochemical Properties
It is known to be used in the synthesis of polymers containing a sulfonic group
Cellular Effects
Given its role in polymer synthesis, it may influence cell function by interacting with cellular components involved in polymer production and degradation .
Molecular Mechanism
It is known to participate in the synthesis of polymers, suggesting it may interact with biomolecules involved in this process
特性
IUPAC Name |
4-phenoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZPONOMFWAPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383382 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-92-3 | |
| Record name | 4-phenoxybenzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





